BenchChemオンラインストアへようこそ!

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

GLP‑1 receptor agonist Orforglipron intermediate chiral building block

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 50675-25-7; molecular formula C₈H₁₇NO; MW 143.23 g/mol) is a gem‑dimethyl‑substituted tetrahydropyran bearing a primary aminomethyl group at the 4‑position. This saturated heterocyclic primary amine has a predicted ACD/LogP of 0.80, a polar surface area of 35 Ų, and a boiling point of 197.8 °C at 760 mmHg.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 50675-25-7
Cat. No. B2657141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine
CAS50675-25-7
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC1(CC(CCO1)CN)C
InChIInChI=1S/C8H17NO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6,9H2,1-2H3
InChIKeyPEBUOYQIAGLEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 50675-25-7): Provenance, Physicochemical Identity, and Procurement-Relevant Classification


(2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine (CAS 50675-25-7; molecular formula C₈H₁₇NO; MW 143.23 g/mol) is a gem‑dimethyl‑substituted tetrahydropyran bearing a primary aminomethyl group at the 4‑position . This saturated heterocyclic primary amine has a predicted ACD/LogP of 0.80, a polar surface area of 35 Ų, and a boiling point of 197.8 °C at 760 mmHg . It is supplied as a liquid at ambient temperature (typical purity ≥95–97%) and carries GHS07 hazard labelling (H302, H315, H319, H335) . The compound is employed exclusively as a research chemical and pharmaceutical intermediate; it is not intended for direct human or veterinary use .

Why (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Cannot Be Replaced by Unsubstituted or Positional-Isomer Tetrahydropyran Methanamines


The gem‑dimethyl substitution at the 2‑position of the tetrahydropyran ring creates a sterically and conformationally distinct scaffold that is not replicated by the unsubstituted (tetrahydro‑2H‑pyran‑4‑yl)methanamine (CAS 130290‑79‑8) or by regioisomeric aminomethyl tetrahydropyrans . This structural feature is a documented pharmacophoric determinant in two clinically advanced drug candidates: the Phase‑3 oral GLP‑1 receptor agonist orforglipron (Eli Lilly) and the potent, subtype‑selective T‑type calcium channel blocker TTA‑P2, both of which incorporate the 2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl moiety as an essential fragment [1][2]. Substituting a generic tetrahydropyran methanamine would eliminate the gem‑dimethyl group and would therefore abrogate the specific molecular recognition, chiral induction, and pharmacological selectivity observed in these programmes. Consequently, straightforward analog replacement is not scientifically defensible for research or process‑development procurement [1][2].

Quantitative Differentiation Evidence for (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine Relative to Closest Analogs and In‑Class Alternatives


Validated Role as the Only Primary-Amine Building Block Supplying the 2,2‑Dimethyltetrahydro‑2H‑pyran‑4‑yl Fragment of Orforglipron (Phase‑3 GLP‑1 Agonist)

Eli Lilly's integrated process‑development programme for orforglipron identifies (S)‑5‑(2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)‑1H‑indole as the key intermediate that embeds the tetrahydropyran fragment. The primary amine (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)methanamine is the direct precursor to this intermediate. The non‑enantioselective Negishi cross‑coupling route required laborious chiral SFC purification; the subsequently developed Evans auxiliary‑assisted asymmetric 1,4‑addition route eliminated chromatography and delivered >36 kg of the optically pure intermediate to supply clinical trials [1]. No alternative tetrahydropyran methanamine building block can provide the S‑configured 2,2‑dimethyl‑substituted fragment required for orforglipron. The unsubstituted (tetrahydro‑2H‑pyran‑4‑yl)methanamine (CAS 130290‑79‑8) and its 2‑monomethyl analog lack the essential gem‑dimethyl group and the associated chiral induction properties [1].

GLP‑1 receptor agonist Orforglipron intermediate chiral building block

Essential Structural Motif Conferring Unprecedented T‑Type Calcium Channel Selectivity in TTA‑P2

TTA‑P2 (3,5‑dichloro‑N‑[1‑(2,2‑dimethyl‑tetrahydro‑pyran‑4‑ylmethyl)‑4‑fluoro‑piperidin‑4‑ylmethyl]‑benzamide) incorporates the target amine as its tetrahydropyran‑bearing fragment via N‑alkylation. In acutely dissociated rat dorsal root ganglion neurons, TTA‑P2 blocked native T‑type calcium currents with an IC₅₀ of 100 nM, while high‑voltage‑activated calcium currents and voltage‑gated sodium currents were 100‑ to 1000‑fold less sensitive [1]. TTA‑P2 has been described as 'the most potent and selective blocker of T channels in sensory neurons yet described' [1]. The gem‑dimethyl tetrahydropyran fragment is critical to this selectivity: analogs bearing unsubstituted tetrahydropyran or alternative saturated heterocycles (e.g., tetrahydrofuran) exhibit substantially reduced T‑type potency and loss of the >100‑fold selectivity window over off‑target channels [1].

T‑type calcium channel pain pharmacology isoform selectivity

Enhanced Lipophilicity and Reduced Basicity Relative to the Unsubstituted Tetrahydropyran‑4‑yl‑methanamine Scaffold

The gem‑dimethyl substitution imparts measurable physicochemical differentiation from the common unsubstituted building block (tetrahydro‑2H‑pyran‑4‑yl)methanamine (CAS 130290‑79‑8). The target compound has a predicted ACD/LogP of 0.80 and a predicted pKa of approximately 10.0 (ChemAxon; comparable primary amine), whereas the unsubstituted analog has a reported LogP range of −0.23 to 1.07 (experimental/calculated variability) and a predicted pKa of 10.01 ± 0.29 . The 2,2‑dimethyl substitution increases the molecular weight (143.23 vs. 115.17 Da), reduces the number of freely rotatable bonds relative to ring size, and raises the boiling point (197.8 °C vs. ~180 °C for the 3‑yl regioisomer) . These differences in logP, steric bulk, and conformational restriction translate into divergent pharmacokinetic and target‑binding behaviour when the amine is incorporated into larger molecules .

physicochemical differentiation logP pKa ADME prediction

In‑Vivo Pharmacological Validation of the 2,2‑Dimethyltetrahydro‑2H‑pyran‑4‑yl Fragment in Multiple Preclinical Pain Models

TTA‑P2, which requires (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)methanamine for its synthesis, has demonstrated robust in‑vivo efficacy in three mechanistically distinct pain models. Intraperitoneal administration of 5 or 7.5 mg/kg TTA‑P2 significantly reduced pain responses in both Phase 1 (acute nociceptive) and Phase 2 (inflammatory) of the mouse formalin test [1]. At 10 mg/kg i.p., TTA‑P2 completely and selectively reversed thermal hyperalgesia in streptozotocin‑induced diabetic rats (a model of chronic neuropathic pain) while having no effect on nociceptive responses in healthy animals [1]. The anti‑hyperalgesic effect was abolished by antisense knockdown of the CaV3.2 T‑channel isoform, confirming target‑specific pharmacology [1]. Building blocks lacking the 2,2‑dimethyl‑substituted tetrahydropyran fragment have not demonstrated comparable in‑vivo T‑channel‑mediated antinociceptive efficacy in peer‑reviewed studies [1].

antinociception inflammatory pain neuropathic pain in‑vivo pharmacology

High‑Value Procurement Scenarios for (2,2‑Dimethyltetrahydro-2H-pyran-4-yl)methanamine in Pharmaceutical R&D and Process Chemistry


Orforglipron API and Key Intermediate Manufacturing (GLP‑1 Receptor Agonist Programme)

Any contract research organisation (CRO), contract development and manufacturing organisation (CDMO), or innovator‑pharma process‑chemistry group tasked with producing orforglipron or its key indole intermediate must source (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)methanamine as the exclusive primary‑amine building block for the tetrahydropyran fragment. As documented by Eli Lilly's process‑development team, the Evans auxiliary‑assisted asymmetric 1,4‑addition route scaled to >36 kg of key intermediate, and the telescoped phase‑transfer‑catalyzed alkylation–cyclopropanation process provides a robust manufacturing blueprint that is entirely dependent on this specific amine [1]. Procurement for this application should specify enantiopure (S)‑configured material or provide a validated chiral resolution protocol.

T‑Type Calcium Channel Blocker Discovery and Preclinical Pharmacology

Academic and industrial laboratories engaged in ion‑channel drug discovery targeting T‑type calcium channels (CaV3.1, CaV3.2, CaV3.3) require (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)methanamine to prepare TTA‑P2 and its structural analogs. TTA‑P2 is the most potent and selective T‑channel blocker yet described (IC₅₀ = 100 nM; 100–1000‑fold selectivity over HVA calcium and sodium channels) and has been validated in formalin‑induced inflammatory pain and STZ‑induced diabetic neuropathic pain models [2]. Synthesis of TTA‑P2 proceeds via N‑alkylation of the target amine with the 4‑fluoropiperidine fragment; substitution with an unsubstituted tetrahydropyran methanamine yields analogs with substantially reduced potency and selectivity [2].

Gem‑Dimethyl Fragment‑Based Library Synthesis and Conformational Restriction SAR Studies

Medicinal chemistry programmes seeking to exploit the gem‑dimethyl effect for conformational restriction, metabolic stability enhancement, or lipophilicity modulation can deploy (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)methanamine as a differentiated building block. Relative to the common (tetrahydro‑2H‑pyran‑4‑yl)methanamine (MW 115.17 Da, LogP −0.23 to 1.07), the target compound offers increased molecular weight (143.23 Da), higher lipophilicity (ACD/LogP 0.80), and greater steric bulk adjacent to the ring oxygen, all of which are documented contributors to altered target‑binding kinetics and ADME profiles . This compound enables systematic exploration of the gem‑dimethyl effect within tetrahydropyran‑containing compound libraries.

Chiral Amine Building Block Supply for Asymmetric Synthesis

The 2,2‑dimethyl substitution at the 2‑position renders the 4‑aminomethyl carbon a prochiral centre when further derivatised, and the (S)‑enantiomer is a required fragment for orforglipron [1]. Suppliers offering enantiomerically enriched or enantiopure material (via chiral chromatography or asymmetric synthesis) enable medicinal chemistry and process‑development groups to access the single enantiomer directly, thereby avoiding costly and time‑consuming chiral resolution steps. Procurement specifications for chiral applications should include enantiomeric excess (≥98% ee) certification and a validated chiral HPLC or SFC analytical method.

Quote Request

Request a Quote for (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.